molecular formula C10H19NO B14502756 3,3,7,7-Tetramethylazepan-2-one CAS No. 62835-02-3

3,3,7,7-Tetramethylazepan-2-one

Cat. No.: B14502756
CAS No.: 62835-02-3
M. Wt: 169.26 g/mol
InChI Key: UIGQLCJXVJEAAN-UHFFFAOYSA-N
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Description

3,3,7,7-Tetramethylazepan-2-one is an organic compound with the molecular formula C10H19NO. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of four methyl groups attached to the third and seventh carbon atoms, and a ketone functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetramethylazepan-2-one can be achieved through various methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone using a chiral 1,3-azidopropanol derivative. The reaction is promoted by a Lewis acid such as BF3.OEt2, resulting in the formation of the desired lactam .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3,7,7-Tetramethylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,3,7,7-Tetramethylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,7,7-Tetramethylazepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3,3,5,5-Tetramethylpiperidin-2-one: Another nitrogen-containing heterocycle with similar structural features.

    2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine): A related compound with different substitution patterns.

Uniqueness: 3,3,7,7-Tetramethylazepan-2-one is unique due to its specific substitution pattern and the presence of a seven-membered ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

62835-02-3

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3,3,7,7-tetramethylazepan-2-one

InChI

InChI=1S/C10H19NO/c1-9(2)6-5-7-10(3,4)11-8(9)12/h5-7H2,1-4H3,(H,11,12)

InChI Key

UIGQLCJXVJEAAN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(NC1=O)(C)C)C

Origin of Product

United States

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